molecular formula C19H23N3O3S B2819150 2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 872689-24-2

2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Número de catálogo: B2819150
Número CAS: 872689-24-2
Peso molecular: 373.47
Clave InChI: DDIRXOULYXMZFB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H23N3O3S and its molecular weight is 373.47. The purity is usually 95%.
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Actividad Biológica

The compound 2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide (CAS Number: 872689-24-2) is a complex organic molecule with potential biological activity. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N3O3SC_{19}H_{23}N_{3}O_{3}S, with a molecular weight of approximately 373.5 g/mol. The structure features a pyridazine ring, an ethoxyphenyl group, and a thioacetamide moiety, which are indicative of its potential reactivity and biological activity.

PropertyValue
Molecular FormulaC19H23N3O3SC_{19}H_{23}N_{3}O_{3}S
Molecular Weight373.5 g/mol
CAS Number872689-24-2

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Pyridazine Core : This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
  • Introduction of the Ethoxyphenyl Group : This is often done via nucleophilic aromatic substitution.
  • Thioether Formation : The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound.
  • Acetamide Coupling : Finally, the acetamide group is introduced through an amide coupling reaction.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antibacterial activity. For instance, studies have shown that certain pyridazine derivatives possess effective antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : Preliminary findings suggest that derivatives related to this compound show MIC values ranging from 20 to 70 µM against strains such as Staphylococcus aureus and Escherichia coli .

The biological activity may involve interaction with specific enzymes or receptors within microbial cells, potentially disrupting their function or growth. The presence of the thio group in the structure could enhance its ability to interact with biological targets.

Case Studies

Several case studies have investigated the biological efficacy of similar compounds:

  • Study on Pyridazine Derivatives : A study demonstrated that certain pyridazine-based compounds exhibited potent antibacterial effects against multi-drug resistant strains, highlighting their potential as therapeutic agents .
  • Evaluation Against Resistant Strains : Another case study focused on evaluating the activity of various derivatives against resistant E. coli strains, showing promising results that warrant further investigation .

Research Findings

Recent literature reviews emphasize the importance of structural modifications in enhancing the biological activity of pyridazine derivatives. Key findings include:

  • Structural Variability : Modifications in substituents on the pyridazine ring can significantly impact antibacterial potency.
  • Synergistic Effects : Combinations of different functional groups may lead to enhanced activity compared to single-component compounds .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide with high purity?

  • Methodology : Multi-step synthesis requires precise control of reaction parameters. Key steps include:

  • Thioether formation : React 6-(4-ethoxyphenyl)pyridazin-3-thiol with chloroacetamide derivatives under inert conditions (N₂ atmosphere) in polar aprotic solvents (e.g., DMF) at 50–60°C for 6–8 hours .
  • Amide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the tetrahydrofuran-methylamine moiety to the thioacetamide intermediate .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the pyridazine ring (δ 8.5–9.0 ppm), ethoxyphenyl group (δ 1.3–1.5 ppm for CH₃), and tetrahydrofuran methylene protons (δ 3.5–4.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₄N₃O₃S: 410.15) .
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98% by UV detection at 254 nm) .

Q. How can researchers troubleshoot low yields during the thioether formation step?

  • Methodology :

  • Solvent optimization : Switch from DMF to THF if side reactions (e.g., oxidation) occur, as THF reduces sulfur aggregation .
  • Catalyst screening : Test bases like K₂CO₃ or DBU to enhance nucleophilic substitution efficiency .
  • Reaction monitoring : Use TLC (silica, UV visualization) to track intermediate formation and adjust reaction times .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound’s pyridazine and tetrahydrofuran moieties?

  • Methodology :

  • DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic/nucleophilic sites (e.g., pyridazine N-atoms) .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina to prioritize in vitro assays .
  • Reaction pathway modeling : Apply quantum mechanics/molecular mechanics (QM/MM) to predict regioselectivity in substitution reactions .

Q. What strategies resolve contradictions in biological activity data across different assay models?

  • Methodology :

  • Dose-response standardization : Use Hill equation analysis to compare IC₅₀ values across assays (e.g., enzyme inhibition vs. cell viability) .
  • Metabolic stability testing : Incubate the compound with liver microsomes to assess if discrepancies arise from rapid degradation in certain models .
  • Structural analogs : Synthesize derivatives (e.g., replacing ethoxyphenyl with fluorophenyl) to isolate substituent effects on activity .

Q. How can researchers optimize reaction conditions using Design of Experiments (DoE)?

  • Methodology :

  • Factor screening : Test variables (temperature, solvent ratio, catalyst loading) via Plackett-Burman design to identify critical parameters .
  • Response surface methodology (RSM) : Apply central composite design to maximize yield and purity .
  • Machine learning : Train models on historical reaction data (e.g., solvent polarity vs. reaction rate) to predict optimal conditions .

Q. What in vitro and in vivo models are suitable for evaluating this compound’s therapeutic potential?

  • Methodology :

  • In vitro :
  • Enzyme inhibition : Test against COX-2 or PI3K kinases using fluorogenic substrates .
  • Cell-based assays : Measure antiproliferative activity in cancer lines (e.g., MCF-7) via MTT assay .
  • In vivo :
  • Pharmacokinetics : Administer orally to rodents and analyze plasma concentration via LC-MS/MS to determine bioavailability .
  • Toxicity screening : Assess liver/kidney function markers (ALT, creatinine) after 14-day dosing .

Q. How do structural modifications to the tetrahydrofuran moiety impact solubility and bioavailability?

  • Methodology :

  • LogP measurement : Compare octanol/water partition coefficients of derivatives using shake-flask method .
  • Caco-2 permeability assay : Evaluate intestinal absorption potential of analogs with modified THF groups .
  • Salt formation : Synthesize hydrochloride or sodium salts to enhance aqueous solubility .

Q. What techniques validate the compound’s stability under physiological conditions?

  • Methodology :

  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions; monitor degradation via HPLC .
  • Light stability : Use ICH Q1B guidelines to assess photodegradation in UV/visible light chambers .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature to guide storage conditions .

Q. How can researchers address low reproducibility in biological assays involving this compound?

  • Methodology :
  • Batch-to-batch consistency : Implement QC protocols (e.g., NMR, HPLC) for each synthesized batch .
  • Assay standardization : Use reference compounds (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
  • Meta-analysis : Pool data from multiple studies to identify confounding factors (e.g., serum concentration in cell media) .

Propiedades

IUPAC Name

2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-2-24-15-7-5-14(6-8-15)17-9-10-19(22-21-17)26-13-18(23)20-12-16-4-3-11-25-16/h5-10,16H,2-4,11-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIRXOULYXMZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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